
2-(4-Methylpiperidin-1-yl)acetamide
Overview
Description
2-(4-Methylpiperidin-1-yl)acetamide is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methylpiperidine with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate, and the product is purified through techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
2-(4-Methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)acetamide has several scientific research applications:
Imaging Probes: It has been used in the synthesis of imaging probes for 5-HT2A receptors in positron emission tomography (PET) studies.
Anticancer Agents: Derivatives of this compound have shown significant anticancer activity, particularly in human lung adenocarcinoma cells.
Analgesic and Anti-inflammatory Agents: It has been studied for its potential analgesic and anti-inflammatory properties.
Memory Improvement: Some derivatives have demonstrated positive effects on memory improvement in animal studies.
Muscarinic Agonist Activity: It has been explored for its partial muscarinic agonist activity, binding directly to cholinoreceptors.
Anticonvulsant Agents: Certain derivatives have exhibited anticonvulsant activity at low doses.
M3 Receptor Antagonist:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)acetamide varies depending on its application. For example, as a muscarinic agonist, it binds to cholinoreceptors and activates them, leading to various physiological responses. In anticancer applications, it induces apoptosis in cancer cells through specific molecular pathways .
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)acetamide can be compared with other piperidine derivatives such as:
N-(4-(2-Methylpiperidin-1-yl)sulfonyl)phenylacetamide: This compound has a similar piperidine structure but includes a sulfonyl group, which may alter its chemical properties and biological activities.
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: This derivative contains an acridine moiety, which can enhance its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKORLGCTVRVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



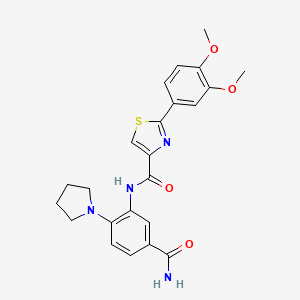
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7522030.png)
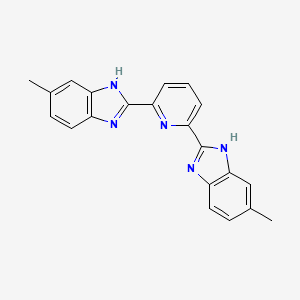

![N-[2-[5-[2-(4-methylphenyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7522050.png)
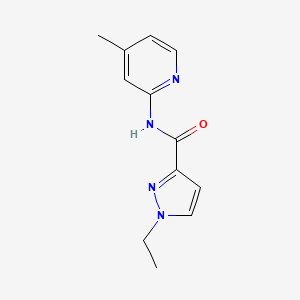
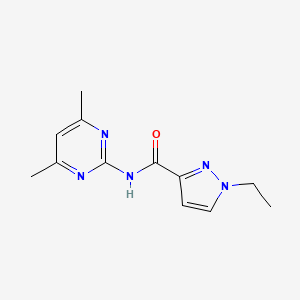
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-ethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7522072.png)

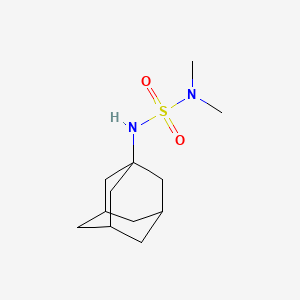
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7522089.png)
![5-(4-chlorophenyl)-N-[1-(3,4-difluorophenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7522092.png)

